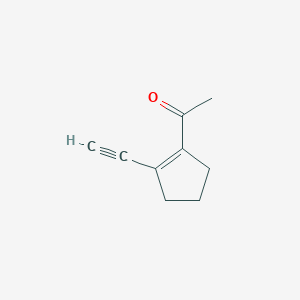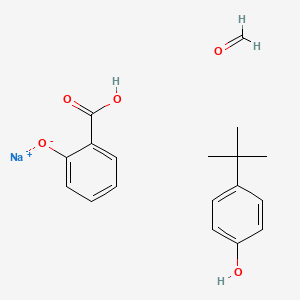
Propyl Fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl fumarate is an organic compound that belongs to the class of fumaric acid esters. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl fumarate can be synthesized through the esterification of fumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to optimize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce fumaric acid and propanol.
Reduction: It can be reduced to form succinic acid derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Fumaric acid and propanol.
Reduction: Succinic acid derivatives.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Propyl fumarate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of propyl fumarate involves its interaction with cellular pathways and molecular targets. It is known to modulate oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant response elements, reducing oxidative damage and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis and psoriasis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of propyl groups.
Methyl fumarate: Contains methyl groups and is used in various chemical applications.
Uniqueness
Propyl fumarate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other fumaric acid esters. Its longer alkyl chain provides different solubility and interaction characteristics, making it suitable for specific applications in medicine and industry.
Eigenschaften
CAS-Nummer |
925-03-1 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(E)-4-oxo-4-propoxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h3-4H,2,5H2,1H3,(H,8,9)/b4-3+ |
InChI-Schlüssel |
AYAUWVRAUCDBFR-ONEGZZNKSA-N |
Isomerische SMILES |
CCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


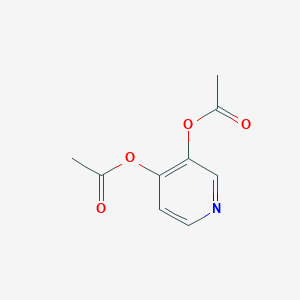

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
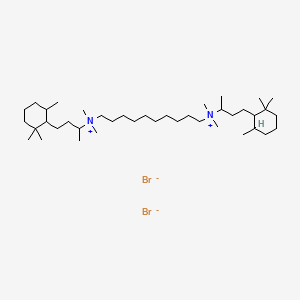
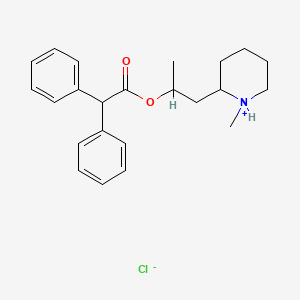
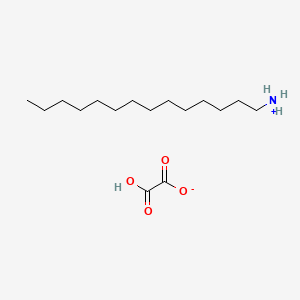
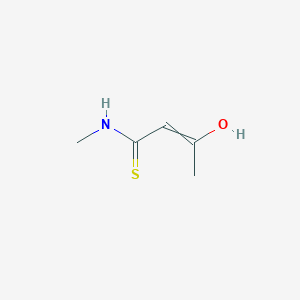
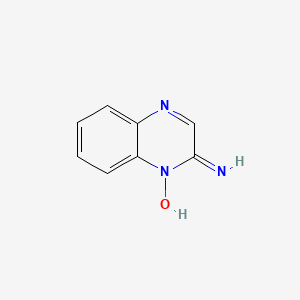
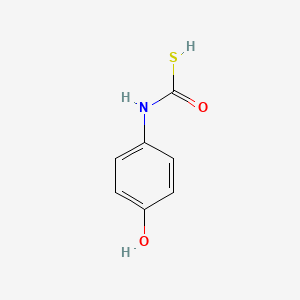
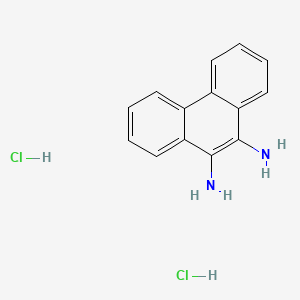

acetic acid](/img/structure/B13781548.png)
